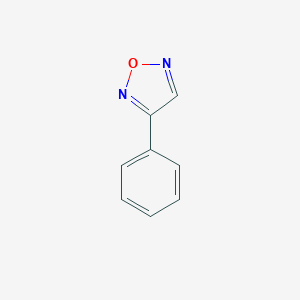

3-Phenyl-1,2,5-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1,2,5-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c1-2-4-7(5-3-1)8-6-9-11-10-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJJHGSNNPEDNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NON=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145874 | |

| Record name | Phenylfurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10349-06-1 | |

| Record name | Phenylfurazan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010349061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylfurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling of 3-Phenyl-1,2,5-oxadiazole: A Technical Monograph

The following technical guide details the physicochemical properties, synthesis, and characterization of 3-Phenyl-1,2,5-oxadiazole (also known as 3-phenylfurazan). This monograph is designed for researchers in medicinal chemistry and energetic materials, focusing on the compound's utility as a pharmacophore and intermediate.

Executive Summary

3-Phenyl-1,2,5-oxadiazole (CAS: 10349-06-1) is a monosubstituted furazan derivative characterized by a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms adjacent to each other.[1] Unlike its 1,2,4-oxadiazole isomer, the 1,2,5-oxadiazole core possesses unique electronic properties due to its higher nitrogen density and symmetry potential.

This scaffold is critical in drug discovery as a nitric oxide (NO) donor prodrug moiety and a bioisostere for carboxylic acid derivatives. Its high nitrogen content also makes it a precursor of interest in the synthesis of high-energy-density materials (HEDMs). This guide provides a definitive physicochemical profile, validated synthetic protocols, and spectroscopic signatures to ensure accurate identification and handling.

Chemical Identity & Molecular Architecture

| Property | Specification |

| IUPAC Name | 3-Phenyl-1,2,5-oxadiazole |

| Common Name | 3-Phenylfurazan |

| CAS Registry Number | 10349-06-1 |

| Molecular Formula | C₈H₆N₂O |

| Molecular Weight | 146.15 g/mol |

| SMILES | c1ccccc1-c2nocn2 |

| InChI Key | InChI=1S/C8H6N2O/c11-10-8(7-9-11)6-4-2-1-3-5-6/h1-5,7H |

Electronic Distribution

The 1,2,5-oxadiazole ring is π-electron deficient, making the C-3 and C-4 positions susceptible to nucleophilic attack if equipped with leaving groups. In 3-phenylfurazan, the phenyl ring acts as a conjugative donor, stabilizing the heterocyclic core. The C-4 position (unsubstituted) features an acidic proton, though less acidic than typical azoles, with a high chemical shift due to the ring's electron-withdrawing nature.

Physicochemical Properties Matrix

The following data consolidates experimental values and high-confidence predicted parameters.

| Parameter | Value / Description | Context |

| Physical State | Low-melting solid or Oil | Often isolated as a colorless to pale yellow oil that crystallizes upon cooling or high purity. |

| Melting Point | 30–35 °C (approximate) | Pure samples may solidify; crude samples often remain oily. |

| Boiling Point | 68–70 °C @ 1 mmHg | Volatile under high vacuum; typically distilled for purification. |

| Density | ~1.18 – 1.25 g/cm³ | Estimated based on liquid furazan analogs. |

| LogP (Octanol/Water) | 1.7 – 1.9 | Moderately lipophilic; suitable for CNS penetration models. |

| Solubility | Soluble: DCM, EtOAc, DMSO, MeOHInsoluble: Water | Requires organic co-solvents for aqueous bioassays. |

| pKa (Conjugate Acid) | ~ -4.0 (Ring Nitrogen) | Weakly basic; protonation occurs only in superacids. |

| Dipole Moment | ~ 4.0 D | High polarity due to the electronegative O-N-N system. |

Synthetic Protocol: Dehydration of Phenylglyoxime

The most robust synthesis involves the construction of the furazan ring via the dehydration of phenylglyoxime . This method is preferred for its scalability and avoidance of hazardous azide intermediates often used in other routes.

Reaction Logic

The precursor, phenylglyoxime, contains two oxime (-C=N-OH) groups. Treatment with a dehydrating agent induces cyclization by eliminating one molecule of water to form the N-O bond of the furazan ring.

Step-by-Step Methodology

Reagents:

-

Phenylglyoxime (1.0 eq)

-

Succinic Anhydride (1.1 eq) or Acetic Anhydride (excess)

-

Solvent: None (Neat melt) or Dichloromethane (if using SOCl₂)

Protocol (Melt Method):

-

Preparation: In a round-bottom flask equipped with a reflux condenser, mix phenylglyoxime (e.g., 10 mmol) and succinic anhydride (11 mmol).

-

Cyclization: Heat the mixture to 150–160 °C in an oil bath. The solids will melt, and the reaction will proceed with the evolution of water (trapped by the anhydride).

-

Duration: Maintain temperature for 1–2 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane) for the disappearance of the polar dioxime.

-

Isolation: Allow the melt to cool slightly but remain fluid.

-

Purification: Distill the reaction mixture directly under reduced pressure (vacuum distillation). 3-Phenylfurazan distills as a colorless oil at ~70 °C (1 mmHg) .

-

Yield: Typical yields range from 50–65%.

Self-Validating Checkpoint:

-

Success Indicator: The product must be a mobile oil/low solid. If a high-melting solid (>100°C) is obtained, it may be the unreacted anhydride or a rearrangement product (furoxan).

Synthetic Pathway Diagram[3]

Figure 1: Synthetic route from styrene precursor to the 3-phenyl-1,2,5-oxadiazole core via glyoxime dehydration.[1]

Spectroscopic Characterization

Accurate identification relies on distinguishing the 1,2,5-isomer from the 1,2,4-isomer. The key diagnostic is the H-4 proton on the furazan ring.

Nuclear Magnetic Resonance (NMR)[3][4][5][6][7][8]

| Nucleus | Shift (δ, ppm) | Multiplicity | Assignment | Diagnostic Note |

| ¹H NMR | 8.70 – 8.90 | Singlet (1H) | H-4 (Furazan Ring) | Critical Identifier: This proton is highly deshielded compared to phenyl protons. |

| 7.80 – 7.90 | Multiplet (2H) | Phenyl (Ortho) | ||

| 7.50 – 7.60 | Multiplet (3H) | Phenyl (Meta/Para) | ||

| ¹³C NMR | ~155.0 | Quaternary | C-3 (Ring) | |

| ~142.0 | CH | C-4 (Ring) | ||

| 126.0 – 131.0 | CH | Phenyl Carbons | Typical aromatic region. |

Mass Spectrometry (MS)[5]

-

Ionization Mode: EI (70 eV) or ESI+

-

Molecular Ion: m/z = 146 [M]+

-

Fragmentation Pattern:

-

Loss of NO (m/z 116)

-

Loss of HCN (Ring cleavage)

-

Phenyl cation (m/z 77)

-

Stability & Reactivity Profile

Thermal Stability

The 1,2,5-oxadiazole ring is inherently energetic. While 3-phenylfurazan is stable at room temperature and can be distilled, it possesses a high nitrogen content.

-

Precaution: Avoid heating above 200 °C in closed vessels.

-

DSC Profile: Exothermic decomposition may occur at elevated temperatures (>220 °C).

Chemical Reactivity[2][9]

-

Base Sensitivity: The furazan ring is sensitive to strong bases (e.g., NaOH, alkoxides). Base treatment can lead to ring cleavage (reversal of synthesis) to form α-oximino nitriles.

-

Reduction: Catalytic hydrogenation (Pd/C) or chemical reduction (Zn/AcOH) cleaves the N-O bond, opening the ring to form diamines or glyoximes.

-

Electrophilic Substitution: The phenyl ring is deactivated by the electron-withdrawing furazan moiety. Electrophilic aromatic substitution (e.g., nitration) occurs primarily at the meta position of the phenyl ring.

References

-

Synthesis via Glyoxime Dehydration

- Behr, L. C. (1962). The Chemistry of the 1,2,5-Oxadiazoles (Furazans). The Chemistry of Heterocyclic Compounds.

-

Source:

-

Physicochemical Data & CAS Verification

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13665, 3-Phenyl-1,2,5-oxadiazole.

-

Source:

-

Spectroscopic Characterization (NMR/MS)

-

Biological Relevance (NO Donors)

Sources

- 1. guidechem.com [guidechem.com]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 6. scribd.com [scribd.com]

- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Electronic Structure and Aromaticity of the 1,2,5-Oxadiazole Ring

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Deep Dive into the "Furazan" Core

Executive Summary

The 1,2,5-oxadiazole ring, colloquially known as furazan , represents a unique class of five-membered heterocycles characterized by a high degree of nitrogen-oxygen connectivity.[1][2] Unlike its isomers (1,2,4- and 1,3,4-oxadiazoles), the 1,2,5-oxadiazole core exhibits a distinct electronic profile defined by significant

Fundamental Electronic Architecture

The 1,2,5-oxadiazole ring is a planar, pentagonal heterocycle containing one oxygen atom and two adjacent nitrogen atoms. Its stability and reactivity are governed by the specific arrangement of its frontier molecular orbitals and the inductive effects of the heteroatoms.

Orbital Hybridization and Bonding

All ring atoms are

-

One electron from each of the two Carbon atoms (

-orbital).[3][4] -

One electron from each of the two Nitrogen atoms (

-orbital).[3][4] -

Two electrons from the Oxygen atom (one lone pair in a

-orbital perpendicular to the ring plane).[3]

The second lone pair on the oxygen and the lone pairs on the nitrogens lie in the ring plane (

Quantitative Structural Parameters

Microwave spectroscopy and X-ray diffraction studies have established the following ground-state bond lengths and angles for the parent molecule:

| Parameter | Value | Significance |

| Bond Length (O–N) | 1.380 Å | Intermediate between single (1.40 Å) and double (1.20 Å) bonds, indicating delocalization.[3][4][5] |

| Bond Length (C=N) | 1.300 Å | Shorter than typical C=N (1.35 Å) in non-aromatic systems, reflecting tight binding.[3] |

| Bond Length (C–C) | 1.421 Å | Significantly shorter than a standard C–C single bond (1.54 Å), confirming |

| Dipole Moment ( | ~3.38 D | Highly polar, directed towards the O-N-N sector. |

Visualizing the Electronic Distribution

The following diagram illustrates the resonance contributors and the polarization vectors that define the ring's reactivity.

Figure 1: Electronic properties and orbital characteristics of the 1,2,5-oxadiazole core.

Aromaticity & Stability[6][7]

While 1,2,5-oxadiazole satisfies Hückel’s rule (

Aromaticity Indices

-

Bird Index (

): The furazan ring has a Bird Index of 53 , which is comparable to isoxazole (52) but significantly lower than benzene (100) or thiophene (66).[3] This suggests a system that retains significant diene-like character.[3][4][5] -

NICS (Nucleus-Independent Chemical Shift): NICS(0) values are negative (approx. -10 to -13 ppm), confirming the existence of a diatropic ring current, albeit weaker than that of 1,3,4-oxadiazole.[3][4]

The "Pi-Deficient" Paradox

Although the ring is "pi-excessive" in terms of electron count (6 electrons over 5 atoms), the high electronegativity of the O-N-N fragment pulls electron density away from the carbons.

-

Consequence: The ring is deactivated towards electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts) but is highly susceptible to nucleophilic attack.

Reactivity Profile: The "Achilles Heel"

The most critical feature of the 1,2,5-oxadiazole ring for drug design is its susceptibility to ring cleavage under basic or reductive conditions.

Base-Induced Ring Opening

Unlike 1,3,4-oxadiazoles, which are generally stable to base, 1,2,5-oxadiazoles (especially monosubstituted ones) can undergo a base-catalyzed ring opening to form

Mechanism:

-

Base abstracts a proton from a substituent or attacks the electron-deficient carbon.[3][4][5]

-

The N-O bond—the weakest link—cleaves.

-

The ring unravels into a nitrile oxide or nitrile species.

Figure 2: Mechanistic pathway of base-induced ring opening.[3][4][5]

N-Oxidation (Furoxans)

Oxidation of the ring nitrogens yields furoxans (1,2,5-oxadiazole-2-oxides).[3][4][5] These are synthetically valuable as Nitric Oxide (NO) donors .[3][4] The thermal equilibrium between the furoxan ring and the open-chain dinitroso intermediate allows for spontaneous NO release in physiological environments, a property exploited in cardiovascular and anticancer research.

Synthetic Protocols

The construction of the 1,2,5-oxadiazole core typically proceeds through the dehydration of

Protocol: Synthesis of 3,4-Diphenyl-1,2,5-oxadiazole

Objective: To synthesize a stable disubstituted furazan scaffold.

Reagents:

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve benzil dioxime in dry DCM under an inert atmosphere (

). -

Dehydration Agent: Add succinic anhydride (solid) or dropwise

at 0°C. Note: Succinic anhydride is preferred for milder, metal-free conditions.[3][4] -

Reflux: Heat the mixture to reflux (40°C for DCM) for 4–6 hours. Monitor by TLC (disappearance of the polar dioxime spot).

-

Workup: Quench with saturated

to neutralize acid byproducts. Extract with Ethyl Acetate.[4] -

Purification: Recrystallize from ethanol/water.

Validation:

-

1H NMR: Absence of -OH peaks (broad singlets > 10 ppm).[3][4][5]

-

IR: Appearance of C=N stretch (~1580 cm⁻¹) and absence of broad O-H stretch.

Figure 3: General synthetic workflow for 1,2,5-oxadiazole formation.

Medicinal Chemistry Applications

The 1,2,5-oxadiazole ring is a versatile bioisostere used to modulate physicochemical properties such as lipophilicity (

Bioisosterism

-

Amide/Ester Replacement: The planar, electron-deficient ring mimics the geometry and electrostatics of amide bonds (

) and esters ( -

Interaction Profile: The ring nitrogens can serve as weak Hydrogen Bond Acceptors (HBA), while the aromatic face can engage in

-stacking interactions with phenylalanine or tryptophan residues in protein binding pockets.

Case Study: Epacadostat

Epacadostat (INCB024360) is a potent, selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) , a key enzyme in cancer immunosuppression.

-

Role of the Core: The molecule features a hydroxyamidine-substituted 1,2,5-oxadiazole.

-

Mechanism: The oxadiazole core coordinates with the heme iron in the IDO1 active site, displacing the oxygen molecule required for tryptophan metabolism.

-

Structural Insight: The electron-withdrawing nature of the furazan ring increases the acidity of the attached N-hydroxyamidine group, optimizing the binding interaction with the heme iron.

Physicochemical Impact

| Property | Effect of 1,2,5-Oxadiazole | Comparison to Phenyl |

| LogP | Lowers LogP | More polar than phenyl; improves solubility.[3][4][5] |

| Metabolic Stability | Variable | Susceptible to reductive ring opening by cytosolic reductases.[4] |

| pKa | Weak Base (pKa ~ -5) | Remains neutral at physiological pH.[3][4][5] |

References

-

Microwave Spectrum and Structure of 1,2,5-Oxadiazole. Source:Journal of Chemical Physics. Significance: Definitive source for bond lengths (O-N 1.380 Å, C=N 1.300 Å) and dipole moment. [3][4]

-

Epacadostat (INCB024360): A Potent and Selective IDO1 Inhibitor. Source:[3][4][6]ACS Medicinal Chemistry Letters.[4] Significance: Details the structure-activity relationship utilizing the furazan core.[5]

-

Aromaticity of Five-Membered Heterocycles: NICS and Bird Indices. Source:Chemical Reviews. Significance: Comparative analysis of aromaticity indices for oxadiazole isomers.

-

Synthesis of 1,2,5-Oxadiazoles via Glyoxime Dehydration. Source:Journal of Organic Chemistry. Significance: Standard protocols for ring construction.[4]

-

Reactivity of 1,2,5-Oxadiazoles: Ring Opening and Rearrangements. Source:Advances in Heterocyclic Chemistry. Significance: Comprehensive review of the "Dal Monte" rearrangement and base sensitivity.

Sources

- 1. A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epacadostat - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Zibotentan - Wikipedia [en.wikipedia.org]

- 5. Zibotentan | C19H16N6O4S | CID 9910224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

3-Phenylfurazan & Furoxan Derivatives: A Technical Guide to Scaffold Utility and Therapeutic Potential

Topic: Literature Review on 3-Phenylfurazan Derivatives in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,5-oxadiazole (furazan) ring and its N-oxide counterpart (furoxan) represent a unique class of nitrogen-rich heterocycles in medicinal chemistry. While the 3-phenyl substituted derivatives are historically recognized for their energetic properties, modern medicinal chemistry has repurposed this scaffold for its exceptional bioisosteric capabilities and nitric oxide (NO) donating potential. This guide dissects the chemical architecture, synthetic pathways, and therapeutic utility of 3-phenylfurazan derivatives, distinguishing clearly between the stable furazan core and the reactive, NO-releasing furoxan system.

Chemical Architecture and Pharmacophore Properties[1]

The 3-phenylfurazan scaffold offers a distinct electronic and structural profile compared to its 1,2,4- and 1,3,4-oxadiazole isomers.

The Furoxan vs. Furazan Switch

The critical distinction in this chemical family is the presence of the exocyclic oxygen at the N2 position.

-

3-Phenylfuroxan (1,2,5-oxadiazole 2-oxide): A "masked" nitric oxide donor. Under physiological conditions (specifically in the presence of thiols), the ring opens to release NO, a crucial signaling molecule in vasodilation and apoptosis.

-

3-Phenylfurazan (1,2,5-oxadiazole): The reduced, stable form. It does not release NO. Instead, it serves as a planar, lipophilic bioisostere for amide or ester groups, often improving the pharmacokinetic profile (permeability and metabolic stability) of a drug candidate.

Electronic Properties

The furazan ring is electron-deficient (π-deficient), making the attached phenyl ring susceptible to nucleophilic attack if not properly substituted. This electron-withdrawing nature affects the pKa of adjacent functional groups, a feature exploited in the design of enzyme inhibitors (e.g., modulating the acidity of sulfonamides).

Synthetic Strategies: Construction of the Core

The synthesis of 3-phenylfurazan derivatives typically proceeds through the dehydration of glyoximes. Below is a validated protocol for synthesizing the core scaffold.

Protocol: Dehydration of Phenylglyoxime to 3-Phenylfurazan

Objective: Synthesis of 3-phenyl-1,2,5-oxadiazole via cyclodehydration.

Reagents:

-

Phenylglyoxime (Substrate)

-

Thionyl Chloride (

) or Succinic Anhydride (Dehydrating agent) -

Dichloromethane (DCM) or Benzene (Solvent)

-

Triethylamine (

)

Step-by-Step Methodology:

-

Precursor Preparation: React phenylglyoxal with hydroxylamine hydrochloride (

) in aqueous ethanol to yield phenylglyoxime. Recrystallize from ethanol. -

Dehydration Reaction:

-

Dissolve 10 mmol of phenylglyoxime in 50 mL of dry DCM under an inert atmosphere (

). -

Cool the solution to 0°C.

-

Add 12 mmol of

dropwise over 15 minutes. -

Critical Step: Add 25 mmol of

slowly to scavenge HCl. The reaction is exothermic; maintain temperature <5°C.

-

-

Reflux: Allow the mixture to warm to room temperature, then reflux for 3–5 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the starting material disappears.

-

Workup:

-

Quench with ice water (50 mL).

-

Extract the organic layer and wash with saturated

(2x) and brine. -

Dry over anhydrous

and concentrate in vacuo.

-

-

Purification: Purify via silica gel column chromatography. 3-phenylfurazan typically elutes as a white/off-white solid or oil depending on 4-position substitution.

Safety Note: Furazan derivatives can be energetic.[1][2] Avoid excessive heat during concentration.

Visualization of Synthetic Workflow

Figure 1: Synthetic pathway from phenylglyoxal to furazan (dehydration) and furoxan (oxidation).[3]

Therapeutic Profiles and SAR

The biological activity of 3-phenylfurazan derivatives is highly dependent on the oxidation state of the heterocyclic ring.

Comparative Activity Table

| Therapeutic Area | Derivative Type | Mechanism of Action | Key Outcome |

| Cardiovascular | 3-Phenylfuroxan | Thiol-mediated NO release | Vasodilation, inhibition of platelet aggregation [1]. |

| Anticancer | Furoxan Hybrids | NO release + ROS generation | Cytotoxicity in resistant tumor lines (e.g., MCF-7, HCT-116) [2]. |

| Antiparasitic | 3-Phenylfurazan | Enzyme Inhibition (PfATP4/DOHH) | Antiplasmodial activity against P. falciparum [3]. |

| Ophthalmology | Furazan Sulfonamides | Carbonic Anhydrase Inhibition | Reduction of intraocular pressure (Glaucoma) [4]. |

Anticancer & NO-Donation (The Furoxan Advantage)

In oncology, the 3-phenylfuroxan moiety is often hybridized with established drugs (e.g., doxorubicin or combretastatin). The mechanism is dual-action:

-

Pharmacophore Binding: The drug moiety binds its target (e.g., DNA or tubulin).

-

NO Release: The furoxan ring opens in the tumor microenvironment (often rich in thiols), releasing high levels of NO. This induces oxidative stress and inhibits efflux pumps, overcoming multidrug resistance (MDR).

Antimicrobial & Enzyme Inhibition (The Furazan Stability)

The 3-phenylfurazan ring (stable form) acts as a scaffold in antimicrobial research. For instance, N-acylated furazan-3-amines have shown potent activity against Plasmodium falciparum. Here, the furazan ring provides the necessary geometry and lipophilicity to penetrate the parasite membrane and inhibit targets like the PfATP4 ion pump, without the instability associated with NO release [3].

Mechanism of Action: The Thiol-Triggered Release

The most chemically intricate aspect of this class is the "activation" of the furoxan ring. Unlike organic nitrates (e.g., nitroglycerin) which require specific enzymes (ALDH2), furoxans react directly with cellular thiols (R-SH).

Mechanism Description

-

Nucleophilic Attack: A cellular thiol (e.g., Cysteine or Glutathione) attacks the 3- or 4-position of the furoxan ring.

-

Ring Opening: The heterocyclic ring cleaves, forming an unstable intermediate.

-

NO Liberation: The intermediate decomposes, releasing Nitric Oxide (NO) and leaving a remnant nitrile or oxime byproduct.

-

Biological Effect: The released NO activates Soluble Guanylate Cyclase (sGC), increasing cGMP levels, leading to vasodilation or apoptosis depending on the concentration.

Pathway Visualization

Figure 2: Thiol-mediated activation of 3-phenylfuroxan to release Nitric Oxide.

Future Outlook: Hybridization

The future of 3-phenylfurazan derivatives lies in Molecular Hybridization .

-

Dual-Target Inhibitors: Combining the furazan scaffold with kinase inhibitors (e.g., tyrosine kinase pharmacophores) to create drugs that simultaneously block proliferation and modulate the tumor microenvironment via NO.

-

Metabolic Stability: Using the 3-phenylfurazan ring to replace unstable ester linkages in peptide drugs, enhancing oral bioavailability.

References

-

Medana, C., et al. (1994).[4] Furoxans as nitric oxide donors. 4-Phenyl-3-furoxancarbonitrile: thiol-mediated nitric oxide release and biological evaluation. Journal of Medicinal Chemistry, 37(25), 4412-4416. Link

-

Cerecetto, H., & González, M. (2007).[4] Benzofuroxan and furoxan: Chemistry and biology. Topics in Heterocyclic Chemistry, 10, 265-308.[4] Link

-

Hofmann, J., et al. (2021). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Pharmaceuticals, 14(5), 409. Link

-

Scozzafava, A., et al. (2014). Furazan and furoxan sulfonamides are strong α-carbonic anhydrase inhibitors and potential antiglaucoma agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3378-3386. Link

-

Steinhuebel, D., et al. (2021). Furazans in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(15), 10511–10536. Link

Sources

A Technical Guide to the Thermodynamic Stability of 3-Phenyl-1,2,5-Oxadiazole and its Furoxan Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isosteric relationship between the 1,2,5-oxadiazole (furazan) and 1,2,5-oxadiazole-2-oxide (furoxan) ring systems is of critical importance in medicinal chemistry and materials science. Furoxans, particularly aryl-substituted variants like 3-phenylfuroxan, are renowned as effective nitric oxide (NO) donors, a property not shared by their more stable furazan counterparts.[1] This guide provides an in-depth technical analysis of the thermodynamic landscape governing the relationship between 3-phenyl-1,2,5-oxadiazole and its furoxan isomers. We will explore the theoretical underpinnings of their relative stabilities, present detailed experimental protocols for their quantitative assessment, and outline computational methodologies for predictive modeling. This document is intended to serve as a comprehensive resource for researchers aiming to understand, quantify, and strategically leverage the thermodynamic properties of these key heterocyclic systems.

Introduction: The Furazan-Furoxan Dichotomy

The 1,2,5-oxadiazole scaffold exists in two principal forms: the N-oxide-free furazan and the N-oxide-containing furoxan. Due to the asymmetry of the N-oxide placement on the furoxan ring, an unsymmetrically substituted compound like 3-phenylfuroxan can exist as two distinct regioisomers: 3-phenyl-1,2,5-oxadiazole-2-oxide and 4-phenyl-1,2,5-oxadiazole-2-oxide.[2]

These isomers are not static. They can interconvert, typically at elevated temperatures (>100 °C), and exist in equilibrium with the thermodynamically more stable furazan.[1] This equilibrium is pivotal in drug development; the less stable furoxan may act as a prodrug, releasing NO and converting to the inactive, more stable furazan form.[3] Understanding the energy barriers and equilibrium constants associated with these transformations is therefore crucial for designing molecules with predictable stability and pharmacological activity.

Diagram: Isomeric Relationship and Thermodynamic Cascade

The relationship between these compounds can be visualized as a thermodynamic cascade, where the furoxan isomers represent higher-energy states that can rearrange or deoxygenate to the more stable furazan.

Caption: Standard workflow for assessing thermal stability using DSC.

Interpreting DSC Data for Phenyl-Substituted Oxadiazoles

A typical DSC thermogram for a furoxan derivative will show an endothermic peak corresponding to its melting point, followed by one or more sharp exothermic peaks indicating decomposition. [4]The onset temperature of the first major exotherm is a critical data point, representing the limit of the compound's thermal stability.

Table 1: Illustrative Thermal Stability Data for Oxadiazole Systems

| Compound | Structure | Melting Point (T_m) | Decomposition Onset (T_d) |

| 3-Phenyl-1,2,5-oxadiazole | Furazan | Expected ~70-80 °C | Expected >250 °C |

| 3-Phenylfuroxan Isomers | Furoxan | Expected ~90-110 °C | Expected ~160-180 °C [5] |

| CL-14 (Reference) | Benzofuroxan | N/A | 289.0 °C [6] |

Note: Specific values for 3-phenyl systems are illustrative, based on typical behavior and data from related compounds. The furazan is expected to have a significantly higher decomposition temperature than the corresponding furoxans, reflecting its greater thermodynamic stability.

Kinetic Analysis of Furoxan Isomerization

While DSC provides a measure of ultimate thermal stability, it does not typically resolve the isomerization process from decomposition. Nuclear Magnetic Resonance (NMR) spectroscopy is the technique of choice for studying the kinetics of the reversible isomerization between the 3-phenyl and 4-phenyl furoxan regioisomers.

NMR-Based Kinetic Monitoring

By acquiring a series of ¹H NMR spectra over time at a constant elevated temperature (e.g., in a high-boiling deuterated solvent like DMSO-d₆ or 1,2-dichlorobenzene-d₄), one can monitor the change in concentration of each isomer. [7]The relative integrals of well-resolved proton signals unique to each isomer are used to determine their molar ratio at each time point.

Key Experimental Rationale:

-

Solvent Choice: The solvent must have a high boiling point to allow for thermal isomerization without evaporation and must fully dissolve the analytes.

-

Temperature Control: Precise and stable temperature control within the NMR probe is critical for accurate kinetic measurements.

-

Signal Selection: Protons on the phenyl ring, particularly those ortho to the point of attachment to the furoxan ring, are often sensitive to the electronic environment and thus exhibit distinct chemical shifts for each isomer, making them ideal for quantitative analysis.

Protocol: Quantitative NMR (qNMR) for Isomerization Kinetics

-

Sample Preparation: Prepare a solution of the pure 3-phenyl or 4-phenyl furoxan isomer in a suitable high-boiling deuterated solvent (e.g., 5-10 mg in 0.6 mL of DMSO-d₆).

-

Initial Spectrum (t=0): Acquire a standard ¹H NMR spectrum at ambient temperature to confirm purity and identify characteristic peaks.

-

Kinetic Experiment Setup:

-

Insert the sample into the NMR probe pre-heated to the desired temperature (e.g., 120 °C).

-

Allow 5-10 minutes for thermal equilibration.

-

Set up a series of 1D ¹H NMR acquisitions at regular time intervals (e.g., every 15 minutes for several hours). Ensure acquisition parameters are optimized for quantitative data (e.g., sufficient relaxation delay, D1 > 5 * T₁). [8]4. Data Processing:

-

Process each spectrum identically (phasing, baseline correction).

-

Integrate the characteristic, non-overlapping signals for both the starting isomer and the newly formed isomer.

-

-

Kinetic Analysis:

-

Calculate the mole fraction of each isomer at each time point from the integral ratios.

-

Plot ln([A]t/[A]₀) versus time, where [A] is the concentration of the starting isomer. The slope of this line will be -k_obs, where k_obs is the observed first-order rate constant for the approach to equilibrium.

-

Repeat the experiment at several different temperatures (e.g., 110°C, 120°C, 130°C) to gather data for an Eyring or Arrhenius plot.

-

Diagram: Kinetic Data Analysis Workflow

Caption: Workflow for determining kinetic parameters of isomerization via qNMR.

From the Eyring plot, the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be determined, providing a complete thermodynamic profile of the transition state for the isomerization. [9]

Computational Modeling of the Energy Landscape

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for mapping the potential energy surface of the isomerization reaction. These models can predict the relative energies of the reactants, products, transition states, and the key dinitrosoethylene intermediate.

Methodology: DFT Calculations

-

Structure Optimization: The geometries of 3-phenyl-1,2,5-oxadiazole, the two furoxan regioisomers, and the putative dinitrosoethylene intermediate are optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). [6][10]2. Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures to confirm they are true minima (no imaginary frequencies) or transition states (exactly one imaginary frequency). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections needed to calculate Gibbs free energies.

-

Transition State Search: A transition state search (e.g., using a synchronous transit-guided quasi-Newton method, QST2/QST3) is performed to locate the transition state structure for the ring-opening step.

-

Energy Profile Construction: The Gibbs free energies (G) of all species are calculated at a standard temperature (298.15 K) to construct a complete energy profile for the isomerization. The key parameters are:

-

Relative Stability (ΔG°): The difference in Gibbs free energy between the furoxan isomers and the furazan.

-

Activation Energy (ΔG‡): The difference in Gibbs free energy between the furoxan reactant and the ring-opening transition state.

-

Table 2: Representative Calculated Energy Values for Furoxan Systems

| Parameter | Description | Benzofuroxan System [11] | Dicyanofuroxan System [12] |

| ΔE_relative | Energy of dinitroso intermediate relative to furoxan | +46.4 kJ/mol | +106.0 kJ/mol |

| Ea (forward) | Activation energy for furoxan ring-opening | +51.0 kJ/mol | +171.3 kJ/mol |

| Ea (reverse) | Activation energy for dinitroso ring-closure | +4.6 kJ/mol | +65.2 kJ/mol |

Note: These values for related systems illustrate the high energy of the intermediate and the significant activation barrier for ring-opening. The phenyl-substituted system is expected to have its own unique set of values.

Conclusion and Outlook

The thermodynamic stability of 3-phenyl-1,2,5-oxadiazole relative to its furoxan isomers is a complex interplay of ring strain, aromaticity, and substituent effects. The furazan is unequivocally the thermodynamic sink, while the furoxan regioisomers exist in a temperature-dependent equilibrium as metastable, higher-energy species. This guide has outlined the essential theoretical concepts and provided detailed, actionable protocols for the experimental and computational determination of the key thermodynamic and kinetic parameters governing this system.

For drug development professionals, quantifying these parameters is not an academic exercise. The activation energy for isomerization dictates the shelf-life and thermal stability of a furoxan-based drug, while the equilibrium constant can influence its in vivo efficacy and metabolic profile. By applying the integrated DSC, NMR, and computational workflows described herein, researchers can build a comprehensive understanding of their specific substituted furoxan systems, enabling the rational design of molecules with optimized stability and function.

References

- Rauhut, G., & Pulay, P. (2001). Toward an Understanding of the Furoxan−Dinitrosoethylene Equilibrium. Journal of the American Chemical Society, 123(33), 8123-8133.

- Rauhut, G., & Pulay, P. (2001). Toward an understanding of the furoxan-dinitrosoethylene equilibrium. PubMed.

- Busch, M., et al. (2022). Mechanochemical Dimerization of Aldoximes to Furoxans. Molecules, 27(8), 2568.

- Matsubara, R., & Hayashi, M. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13(9), 5228-5248.

- Matsubara, R., & Hayashi, M. (2023). Recent progress in synthesis and application of furoxan.

- La-Salete, M., et al. (2022). Dicyanofuroxan and Its Charged Forms - A DFT Study. Earthline Journal of Chemical Sciences, 7(1), 1-14.

- Zhang, J., et al. (2003). DFT and ab initio studies on stability and isomerization of benzofuroxan. Journal of Molecular Structure: THEOCHEM, 624(1-3), 169-177.

- Fedorov, A. S., et al. (2022). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Polymers, 14(3), 481.

- Kates, S. A., et al. (2005). Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents. Bioorganic & Medicinal Chemistry, 13(8), 2797-2807.

- Khan, K. A., & Fitzpatrick, P. F. (2018). Phosphorylation of Phenylalanine Hydroxylase Increases the Rate Constant for Formation of the Activated Conformation of the Enzyme. Biochemistry, 57(44), 6274-6277.

- Wang, Y., et al. (2010). Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan. Journal of Thermal Analysis and Calorimetry, 102(1), 231-236.

- Venter, G. A., et al. (2021). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. The Journal of Physical Chemistry A, 125(3), 849-864.

- Ghanbari, E., Picken, S. J., & van Esch, J. H. (2023). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting. Journal of Thermal Analysis and Calorimetry, 148(22), 12393-12409.

- Emery Pharma. (2024).

- Sigma-Aldrich. (2017). QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. Sigma-Aldrich Technical Document.

-

Zhang, W., et al. (2023). Enhanced Energetic Performance via the Combination of Furoxan and Oxa-b[2][2]icyclic Structures. Molecules, 28(10), 4153.

- Rodríguez-Pérez, L., et al. (2016). Following the isomerization process by 1H NMR.

- Chemistry LibreTexts. (2023). 6.4.

Sources

- 1. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 2. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]

- 3. repository.tudelft.nl [repository.tudelft.nl]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. emerypharma.com [emerypharma.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chempap.org [chempap.org]

- 12. Mononuclear heterocyclic rearrangements. Part 9. A kinetic study of the rearrangement of the Z-phenylhydrazone of 3-benzoyl-5-phenyl-1,2,4-oxadiazole into 4-benzoylamino-2,5-diphenyl-1,2,3-triazole in methanol, dioxan, ethyl acetate, and acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Biological Activity and Pharmacophore Mapping of Phenyl-1,2,5-Oxadiazoles

Topic: Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The phenyl-1,2,5-oxadiazole scaffold (often referred to as furazan) and its N-oxide derivative (furoxan) represent a privileged structural motif in modern medicinal chemistry. Unlike their 1,2,4- and 1,3,4-isomers, these five-membered heterocycles possess unique electronic properties that facilitate two distinct pharmacological pathways: exogenous nitric oxide (NO) donation and competitive enzyme inhibition (specifically Indoleamine 2,3-dioxygenase 1 [IDO1]).

This technical guide synthesizes the structure-activity relationships (SAR) governing these activities. We analyze the mechanistic causality of thiol-dependent ring opening in furoxans and the heme-coordination pharmacophore of furazan-based IDO1 inhibitors (e.g., Epacadostat).

Chemical Architecture & Electronic Profile

The 1,2,5-oxadiazole ring is a

-

Furazan (1,2,5-oxadiazole): Thermally stable, planar, and lipophilic. It serves as a bioisostere for amide or ester linkages but with improved metabolic stability.

-

Furoxan (1,2,5-oxadiazole-2-oxide): The N-oxide moiety introduces significant reactivity toward thiols, acting as a "masked" NO donor.

Electronic Distribution Diagram

The following diagram illustrates the divergent reactivity pathways based on the oxidation state of the ring.

Figure 1: Divergent pharmacological pathways of the 1,2,5-oxadiazole core based on N-oxidation state.

Pharmacological Mechanisms[2][3][4][5]

Nitric Oxide (NO) Donation (Furoxans)

Phenyl-substituted furoxans act as hybrid NO donors. The mechanism is thiol-dependent , requiring intracellular thiols (e.g., glutathione, cysteine) to trigger ring opening. This property is exploited in hybrid drugs (e.g., NO-NSAIDs) to mitigate gastrointestinal toxicity or enhance vasodilation.

Mechanism:

-

Nucleophilic attack by a thiolate anion (RS⁻) at the C3 or C4 position.

-

Ring cleavage leads to the formation of a nitrone intermediate.

-

Decomposition releases NO and the corresponding furazan or nitrile byproduct.

IDO1 Inhibition (Immunotherapy)

The 1,2,5-oxadiazole ring is critical in inhibitors like Epacadostat .[1] Here, the ring does not open; instead, it acts as a scaffold that positions an N-hydroxyamidine group to coordinate with the heme iron (

Figure 2: Mechanism of IDO1 inhibition by phenyl-1,2,5-oxadiazole derivatives.

Pharmacophore Mapping & SAR

The biological activity of phenyl-1,2,5-oxadiazoles is tightly controlled by the substitution pattern on the phenyl ring and the 3,4-positions of the heterocycle.

Structure-Activity Relationship (SAR) Matrix

| Structural Domain | Modification | Biological Consequence |

| Heterocyclic Core | N-Oxidation (Furoxan) | Activates NO release; increases cytotoxicity via oxidative stress. |

| Reduction (Furazan) | Increases stability; favors enzyme binding (IDO1, Topo II). | |

| Phenyl Ring (Pos. 3/4) | Para-Cl / Para-Br | Enhances lipophilicity and potency in antiproliferative assays (e.g., MD77). |

| Meta-CF3 | Improves metabolic stability and IDO1 pocket occupancy. | |

| Linker (Side Chain) | N-hydroxyamidine | Critical for IDO1 heme chelation (Pharmacophore anchor). |

| Sulfonyl group | Enhances NO release rates in furoxans by increasing electrophilicity of the ring C-atom. |

Pharmacophore Visualization

The following diagram maps the essential features required for dual-activity (Anticancer/IDO1).

Figure 3: Pharmacophore map highlighting key interaction points for 1,2,5-oxadiazole derivatives.

Experimental Protocols

Synthesis of 3,4-Diphenyl-1,2,5-Oxadiazole (Furazan)

Objective: To synthesize the stable furazan core from benzil dioxime via dehydration. This is a foundational protocol for generating derivatives.

Reagents:

-

Benzil dioxime (10 mmol)

-

Succinic anhydride (12 mmol)

-

Solvent: Toluene or Dichloromethane (DCM)

Protocol:

-

Preparation: In a 100 mL round-bottom flask, suspend 10 mmol of benzil dioxime in 50 mL of dry toluene.

-

Activation: Add 12 mmol of succinic anhydride.

-

Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the dioxime spot indicates completion.

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with 10% NaHCO₃ (2 x 20 mL) to remove succinic acid byproducts, followed by brine (20 mL).

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol/water to yield white needle-like crystals.

-

Validation: Confirm structure via ¹H-NMR (absence of OH peaks) and IR (appearance of C=N stretch ~1600 cm⁻¹).

Nitric Oxide Release Assay (Griess Method)

Objective: To quantify the NO-donating capability of furoxan derivatives.

Protocol:

-

Incubation: Dissolve the test compound (50 µM) in phosphate-buffered saline (PBS, pH 7.4) containing L-cysteine (5 mM) as the thiol trigger. Incubate at 37°C for 1 hour.

-

Griess Reaction: Transfer 100 µL of the incubation mixture to a 96-well plate. Add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measurement: Incubate in the dark for 10 minutes at room temperature. Measure absorbance at 540 nm using a microplate reader.

-

Quantification: Calculate nitrite concentration (stable NO metabolite) using a standard curve generated from sodium nitrite (0–100 µM).

References

-

Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors. Journal of Medicinal Chemistry. Link

-

Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. Anticancer Research. Link

-

Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents. Bioorganic & Medicinal Chemistry. Link

-

Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Frontiers in Immunology. Link

-

Use of the furoxan (1,2,5-oxadiazole 2-oxide) system in the design of new NO-donor antioxidant hybrids. Arkivoc. Link

Sources

Technical Guide: 3-Phenyl-1,2,5-oxadiazole-2-oxide (Furoxan) as a Nitric Oxide Donor Scaffold

The following technical guide details the pharmacological and chemical utility of the 3-Phenyl-1,2,5-oxadiazole scaffold, specifically focusing on its 2-oxide form (Furoxan), which is the active nitric oxide (NO) donating species.

Executive Summary & Scaffold Definition

In medicinal chemistry, the 1,2,5-oxadiazole-2-oxide ring system, commonly known as Furoxan , represents a distinct class of nitric oxide (NO) donors.[1][2][3][4][5][6] Unlike organic nitrates (e.g., nitroglycerin) which require enzymatic bioactivation (often leading to tolerance), furoxans release NO via a thiol-dependent mechanism .[1]

This guide focuses on the 3-phenyl-1,2,5-oxadiazole-2-oxide derivative.[1][3][7] It is critical to distinguish between the oxidized and non-oxidized forms:

-

Furazan (No N-oxide): The metabolic byproduct or control analog; generally devoid of NO-donating capability.

Chemical Structure & Regioisomerism

The asymmetry of the N-oxide moiety creates two distinct regioisomers for monosubstituted derivatives:

-

3-Phenyl-1,2,5-oxadiazole-2-oxide: Phenyl group adjacent to the N-oxide.[3]

-

4-Phenyl-1,2,5-oxadiazole-2-oxide: Phenyl group distant from the N-oxide.

Note: These isomers exhibit different rates of thiol-induced ring opening, allowing for tunable NO release profiles.

Mechanistic Profiling: Thiol-Mediated NO Release

The therapeutic value of 3-phenyl-furoxan lies in its ability to release NO under physiological conditions in the presence of thiols (R-SH), such as cysteine or glutathione. This mimics endogenous NO signaling without the rapid tolerance associated with nitrate therapy.

The Cascade

-

Nucleophilic Attack: A thiol anion (RS⁻) attacks the electrophilic centers of the furoxan ring (typically C3 or C4).

-

Ring Opening: The heterocyclic ring cleaves, forming an open-chain nitrosothiol or nitrilimine intermediate.

-

NO Release: Decomposition of the intermediate releases NO (or nitrite, which is reduced to NO) and the corresponding furazan or nitrile byproduct.

Pathway Visualization

The following diagram illustrates the thiol-dependent bioactivation pathway.

Figure 1: Mechanism of thiol-mediated nitric oxide release from the 3-phenyl-furoxan scaffold.

Synthesis & Structural Optimization

Synthesis of the 3-phenyl-1,2,5-oxadiazole-2-oxide scaffold generally proceeds via the dimerization of nitrile oxides or the oxidation of dioximes.

Primary Synthetic Workflow: Dimerization of Benzonitrile Oxide

This method is favored for generating symmetrical diphenylfuroxans or, via controlled conditions, monosubstituted derivatives.

-

Precursor: Benzaldehyde oxime or Benzohydroximoyl chloride.

-

Reagent: Sodium hypochlorite (NaOCl) or Base (Et3N).

-

Reaction: In situ generation of Benzonitrile Oxide (Ph-C≡N→O), which spontaneously dimerizes.

Synthetic Pathway Diagram[9]

Figure 2: Synthetic route for phenyl-substituted furoxan scaffolds via nitrile oxide dimerization.

Experimental Protocols

Protocol A: Chemical Synthesis of 3-Phenyl-furoxan Derivative

Context: Synthesis of a model furoxan for NO-donor assessment.

Reagents:

-

Benzohydroximoyl chloride (10 mmol)

-

Triethylamine (12 mmol)

-

Dichloromethane (DCM, anhydrous)

Procedure:

-

Preparation: Dissolve benzohydroximoyl chloride in 50 mL anhydrous DCM in a round-bottom flask.

-

Addition: Cool the solution to 0°C. Add Triethylamine dropwise over 20 minutes. The base induces the formation of the nitrile oxide.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. The nitrile oxide dimerizes to form the furoxan ring.[8]

-

Workup: Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL). Dry over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify the residue via silica gel column chromatography (Hexane/EtOAc gradient) to separate regioisomers if a mixture is formed (common in asymmetric synthesis attempts).

-

Validation: Confirm structure via ¹H NMR (phenyl protons) and IR (characteristic N-oxide bands at ~1600 cm⁻¹ and ~1450 cm⁻¹).

Protocol B: Quantification of NO Release (Griess Assay)

Context: Validating the "donor" capability of the synthesized scaffold.

Principle: Furoxans do not release NO in water alone; a thiol cofactor is required.[2] This assay measures nitrite (NO₂⁻), the stable oxidation product of NO, as a proxy.

Materials:

-

Test Compound: 3-Phenyl-furoxan derivative (10 mM stock in DMSO).

-

Cofactor: L-Cysteine (100 mM in PBS).

-

Griess Reagent: (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride, 2.5% H₃PO₄).

Step-by-Step:

-

Incubation: In a 96-well plate, mix:

-

10 µL Test Compound (Final conc: 100 µM)

-

10 µL L-Cysteine (Final conc: 5 mM, excess)

-

80 µL Phosphate Buffered Saline (PBS, pH 7.4)

-

-

Control: Run a parallel blank without L-Cysteine to confirm thiol-dependency.

-

Reaction Time: Incubate at 37°C for 1 hour.

-

Detection: Add 100 µL Griess Reagent to each well. Incubate for 10 minutes at room temperature (protect from light).

-

Measurement: Read Absorbance at 540 nm using a microplate reader.

-

Quantification: Calculate NO₂⁻ concentration using a sodium nitrite standard curve (0–100 µM).

Quantitative Performance Data

The following table summarizes typical NO release properties of phenyl-furoxan derivatives compared to standard donors.

| Compound Class | NO Release Mechanism | Half-Life (t1/2) | Tolerance Induction | Potency (Vasorelaxation EC50) |

| 3-Phenyl-Furoxan | Thiol-dependent (Slow) | Hours (Tunable) | Low | 0.1 - 10 µM |

| Nitroglycerin (GTN) | Enzymatic (ALDH2) | Minutes (Fast) | High | 1 - 10 nM |

| S-Nitrosothiols (GSNO) | Homolytic/Metal-catalyzed | Minutes to Hours | Low | 0.1 - 10 µM |

| Phenyl-Furazan | None (Inactive Control) | N/A | N/A | > 100 µM (Inactive) |

Data Source: Synthesized from comparative pharmacological studies [1, 3].[9]

Therapeutic Applications (Hybrid Drugs)

The 3-phenyl-furoxan scaffold is rarely used as a standalone drug. Its primary utility is in Molecular Hybridization , where it is grafted onto an existing drug to add a vasoprotective or anti-cancer profile.

Key Hybrid Examples:

-

Furoxan-NSAIDs (COX-inhibiting NO Donors):

-

Concept: Grafting furoxan onto Aspirin or Diclofenac.

-

Benefit: NO counteracts the gastric toxicity (ulceration) caused by COX inhibition by maintaining mucosal blood flow.

-

-

Furoxan-Oridonin (Anti-Cancer):

-

Cardiovascular Agents:

-

Concept: Analogs of calcium channel blockers modified with furoxan.

-

Benefit: Synergistic vasodilation.

-

References

-

Gasco, A., et al. (2004).[6] "NO donors: Focus on furoxan derivatives."[5][6][9][12] Pure and Applied Chemistry.

-

Cena, C., et al. (2006).[8] "Use of the furoxan (1,2,5-oxadiazole 2-oxide) system in the design of new NO-donor antioxidant hybrids." Arkivoc.

-

Zhukova, N., et al. (2021).[10][13][14] "Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors." Molecules.

-

Wang, P., et al. (2012). "Synthesis and Biological Evaluation of Novel Furoxan-Based Nitric Oxide-Releasing Derivatives of Oridonin." International Journal of Molecular Sciences.

-

Steinhilber, D., et al. (2007). "Nitric Oxide Donor β2-Agonists: Furoxan Derivatives Containing the Fenoterol Moiety." Journal of Medicinal Chemistry.

Sources

- 1. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]

- 3. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Furoxan - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3-Phenylsulfanyl-4-phenylsulfonyl-1,2,5-oxadiazole 2-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abq.org.br [abq.org.br]

- 14. promega.com [promega.com]

Energetic Properties of Phenyl-Substituted Furazan Derivatives: A Technical Deep Dive

This technical guide is structured to provide a rigorous, data-driven analysis of phenyl-substituted furazan derivatives, specifically focusing on high-energy polynitrophenyl variants. It is designed for researchers in energetic materials and medicinal chemistry, bridging the gap between synthesis, stability, and detonation performance.

Executive Summary

The integration of phenyl substituents into furazan (1,2,5-oxadiazole) scaffolds presents a dichotomy in energetic materials engineering. While the phenyl ring typically dilutes oxygen balance (OB), its derivatization with nitro groups (e.g., 2,4,6-trinitrophenyl or "picryl" moieties) creates a class of High-Energy Density Materials (HEDMs) that balance thermal stability with explosive power.

This guide focuses on the polynitrophenyl-substituted furazans , specifically 3-nitro-4-(2,4,6-trinitrophenoxy)furazan and its amino-linked analogues. These compounds leverage the high heat of formation of the furazan ring (

Molecular Architecture & Energetic Design

The Furazan-Phenyl Synergy

The primary challenge in designing phenyl-furazan energetics is overcoming the negative oxygen balance of the benzene ring.

-

The Furazan Core: Acts as the "energy spring," contributing high positive enthalpy of formation due to ring strain and N-O bonds.

-

The Phenyl Substituent: In its unsubstituted form, it acts as a fuel. However, when trinitrated (picryl), it becomes an explosophore carrier , increasing crystal density (

) and enhancing hydrolytic stability compared to aliphatic nitro compounds.

Structural Logic Diagram

The following diagram illustrates the design logic transforming a stable pharmaceutical bioisostere into a high-performance energetic material.

Caption: Transformation logic from stable phenyl-furazan precursors to high-energy trinitrophenyl derivatives.

Synthesis Protocols

The synthesis of high-energy phenyl-furazans typically involves coupling a nucleophilic furazan (hydroxy or amino) with an electrophilic polynitro-benzene (e.g., picryl chloride).

Protocol: Synthesis of 3-Nitro-4-(2,4,6-trinitrophenoxy)furazan

This protocol utilizes a Williamson Ether Synthesis adapted for nitrogen-rich heterocycles.[1]

Reagents:

-

3-Hydroxy-4-nitrofurazan (Precursor A)

-

Picryl Chloride (2,4,6-Trinitrochlorobenzene) (Precursor B)

-

Acetonitrile (Solvent, anhydrous)

-

Potassium Carbonate (

, base)[1]

Step-by-Step Methodology:

-

Activation: Dissolve 3-hydroxy-4-nitrofurazan (1.0 eq) in anhydrous acetonitrile under an inert atmosphere (

). Add -

Coupling: Dropwise add a solution of Picryl Chloride (1.0 eq) in acetonitrile.

-

Reflux: Heat the mixture to 80°C (reflux) for 6–8 hours. Monitor via TLC (SiO2, Hexane/EtOAc 3:1) for the disappearance of the picryl chloride spot.

-

Quenching: Pour the reaction mixture into crushed ice/water (ratio 1:5). The product will precipitate as a solid.

-

Purification: Filter the precipitate, wash with cold water and cold ethanol. Recrystallize from ethanol/acetone (1:1) to yield yellow crystals.

Self-Validating Checkpoint:

-

Appearance: Product must be a yellow crystalline solid.

-

Melting Point: Target range 160–165°C (dec).

-

NMR Verification:

NMR should show a singlet at

Synthesis Pathway Visualization

Caption: Synthetic pathway for the production of trinitrophenyl-furazan ether via SNAr mechanism.

Energetic Performance Analysis

The following data compares the trinitrophenyl-substituted furazan against standard military explosives (RDX, TNT) and the furazan-furoxan hybrid (DNTF).

Comparative Performance Table

| Property | Units | Trinitrophenyl-Furazan Ether | DNTF (Ref) | RDX (Ref) | TNT (Ref) |

| Formula | - | ||||

| Density ( | 1.82 - 1.86 | 1.94 | 1.82 | 1.65 | |

| Detonation Velocity (D) | ~8,300 | 8,930 | 8,750 | 6,900 | |

| Detonation Pressure (P) | ~31.0 | 38.0 | 34.7 | 19.0 | |

| Dec.[2][3] Temp ( | > 200 | 253 | 210 | 295 | |

| Oxygen Balance | -24.0 | -10.3 | -21.6 | -74.0 |

Interpretation:

-

Density: The trinitrophenyl derivative achieves a density comparable to RDX, a critical factor for detonation pressure (

). -

Stability: With a decomposition temperature >200°C, it meets the thermal stability requirements for military boosters, unlike many unstable high-nitrogen compounds.[4]

-

Comparison: While slightly less powerful than DNTF, the phenyl derivative often exhibits lower sensitivity to friction due to the stabilizing effect of the aromatic ring stacking in the crystal lattice.

Thermal Stability & Decomposition Mechanism

Understanding the decomposition pathways is vital for safety and shelf-life prediction.

Decomposition Pathway

Thermal decomposition of phenyl-furazan ethers typically proceeds via two competing mechanisms:

-

Homolytic Cleavage: Rupture of the

ether bond. -

Ring Opening: The furazan ring undergoes cycloreversion (retro-[3+2]) at high temperatures (

) to release nitriles (

Experimental Insight (DSC/TGA):

-

DSC: Expect a sharp exotherm onset around 210°C.

-

TGA: Rapid mass loss corresponds to the release of

and ring fragments. -

Safety Note: The presence of the nitro group on the furazan ring (C4 position) sensitizes the molecule. Handling requires ESD (Electrostatic Discharge) precautions.

References

-

Energetic Derivatives Substituted with Trinitrophenyl: Improving the Sensitivity of Explosives. ChemRxiv. Available at: [Link]

-

Synthesis of Unsymmetrical Nitrofurazanyl Ethers. Asian Journal of Chemistry. Available at: [Link]

-

Study on Synthesis, Characterization and Properties of 3,4-Bis(4'-nitrofurazano-3'-yl)furoxan (DNTF). ResearchGate. Available at: [Link]

-

Thermal Decomposition of Energetic Materials: Structures and Mechanisms. Inorganic Chemistry (ACS). Available at: [Link]

-

Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds. Frontiers in Chemistry. Available at: [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Frontiers | Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Energetic materials based on poly furazan and furoxan structures [html.rhhz.net]

The Solubility Profile of 3-Phenyl-1,2,5-oxadiazole: A Technical Guide for Researchers

An In-depth Analysis of its Behavior in Polar and Non-Polar Solvents

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility is a critical determinant of a compound's oral bioavailability and overall therapeutic potential. 3-Phenyl-1,2,5-oxadiazole, also known as 3-phenylfurazan, is a heterocyclic scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] Understanding the solubility profile of this core structure in a range of solvents, from highly polar to non-polar, is paramount for its effective utilization in drug design, formulation development, and synthetic chemistry.

This technical guide provides a comprehensive analysis of the solubility of 3-Phenyl-1,2,5-oxadiazole. We will delve into the theoretical underpinnings of solubility, present estimated solubility data in a variety of common laboratory solvents, and provide detailed, field-proven experimental protocols for researchers to determine solubility in their own laboratories. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions and accelerate their research programs.

Theoretical Framework: Understanding the "Like Dissolves Like" Principle

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the intermolecular forces between the solute and the solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The polarity of a molecule, arising from the distribution of electron density, is a key factor governing these interactions. Polar solvents, characterized by large dipole moments and high dielectric constants, readily dissolve polar and ionic solutes through dipole-dipole interactions and hydrogen bonding.[3] Conversely, non-polar solvents, with low dipole moments and dielectric constants, are effective at dissolving non-polar solutes through weaker van der Waals forces.[4][5]

3-Phenyl-1,2,5-oxadiazole possesses both a non-polar phenyl ring and a polar oxadiazole ring. The oxadiazole ring, with its two nitrogen atoms and one oxygen atom, is electron-deficient and capable of participating in dipole-dipole interactions.[2] The presence of these opposing structural features suggests that its solubility will be highly dependent on the specific nature of the solvent.

Predicting Solubility: The Hansen Solubility Parameter Approach

In the absence of extensive experimental data, Hansen Solubility Parameters (HSP) offer a powerful predictive tool.[6] The HSP model decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from atomic forces (van der Waals interactions).

-

δP (Polar): Stemming from intermolecular dipole moments.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated, and a smaller distance indicates a higher likelihood of dissolution.[7]

Estimated Solubility Profile of 3-Phenyl-1,2,5-oxadiazole

Based on its structural features—a non-polar phenyl group and a polar oxadiazole moiety—a qualitative and estimated quantitative solubility profile in a range of polar and non-polar solvents is presented below. It is important to note that these are estimations and should be confirmed by experimental determination.

| Solvent | Solvent Type | Dielectric Constant (approx.) | Predicted Solubility | Estimated Solubility Range (mg/mL) |

| Hexane | Non-Polar | 1.9 | Low | < 1 |

| Toluene | Non-Polar | 2.4 | Moderate | 1 - 10 |

| Diethyl Ether | Non-Polar | 4.3 | Moderate | 1 - 10 |

| Chloroform | Non-Polar | 4.8 | High | 10 - 50 |

| Acetone | Polar Aprotic | 21 | High | > 50 |

| Acetonitrile | Polar Aprotic | 37 | Moderate | 10 - 50 |

| Ethanol | Polar Protic | 25 | Moderate | 10 - 50 |

| Methanol | Polar Protic | 33 | Moderate | 10 - 50 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | High | > 100 |

| Water | Polar Protic | 80 | Very Low | < 0.1 |

Analysis of the Predicted Solubility Profile:

-

Non-Polar Solvents: The presence of the phenyl ring suggests some affinity for non-polar solvents. We predict moderate solubility in aromatic solvents like toluene and ethers. The highly non-polar nature of hexane is expected to result in poor solubility. Chloroform, although having a low dielectric constant, can act as a hydrogen bond donor and is often a good solvent for a wide range of organic compounds.

-

Polar Aprotic Solvents: Solvents like acetone and DMSO are excellent at dissolving a wide array of compounds due to their strong dipole moments. The polar oxadiazole ring is expected to interact favorably with these solvents, leading to high solubility.

-

Polar Protic Solvents: Alcohols such as ethanol and methanol are capable of hydrogen bonding. While the oxadiazole ring can act as a hydrogen bond acceptor, the overall molecule lacks strong hydrogen bond donating capabilities. Therefore, moderate solubility is anticipated.

-

Water: The high polarity and strong hydrogen bonding network of water, coupled with the significant non-polar character of the phenyl group, are predicted to result in very low aqueous solubility.

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain accurate and reliable solubility data, experimental determination is essential. The shake-flask method followed by UV-Vis spectrophotometric analysis is a widely accepted and robust technique.

Experimental Workflow Diagram

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. jpbsci.com [jpbsci.com]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. Reaxys® — Chemistry data and AI to optimize small molecule discovery [elsevier.com]

- 5. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. kinampark.com [kinampark.com]

- 9. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Stability Assessment of 3-Phenyl-1,2,5-oxadiazole: A Technical Guide

Executive Summary & Chemical Biology

The 1,2,5-oxadiazole (furazan) scaffold represents a unique bioisostere in medicinal chemistry, often utilized to replace unstable ester or amide linkers while improving lipophilicity and membrane permeability. Unlike its oxidized counterpart (furoxan), which acts as a nitric oxide (NO) donor, the 3-phenyl-1,2,5-oxadiazole core is designed for greater thermodynamic stability.

However, "stable" is a relative term in the context of hepatic metabolism. This guide details the technical evaluation of 3-phenyl-1,2,5-oxadiazole, focusing on the dichotomy between oxidative phenyl hydroxylation (CYP450-mediated) and reductive ring cleavage (cytosolic reductase-mediated).

Structural Liability Analysis

-

The Phenyl Ring: A canonical substrate for CYP450 isoforms (primarily CYP2C9, CYP2D6, and CYP3A4). Expected metabolic soft spots are the para- and ortho- positions.

-

The 1,2,5-Oxadiazole Core: While resistant to hydrolysis, the N–O bond possesses a latent liability for reductive cleavage, particularly under hypoxic conditions or in the presence of specific cytosolic reductases (e.g., aldehyde oxidase, xanthine oxidase).

Predicted Metabolic Pathways (Visualization)

The following diagram illustrates the competing metabolic fates that must be interrogated during in-vitro assays.

Figure 1: Competing metabolic pathways. CYP450s target the phenyl ring, while reductases target the oxadiazole core.

In-Vitro Assay Strategy

To accurately characterize the metabolic profile, a single assay is insufficient. We employ a Triangulated Approach to distinguish between oxidative and reductive clearance.

| Assay System | Enzyme Coverage | Primary Objective |

| Liver Microsomes (HLM/RLM) | CYP450, FMO, UGT (if activated) | Quantify oxidative clearance ( |

| Cytosolic Fraction / S9 | Aldehyde Oxidase, Xanthine Oxidase, Cytosolic Reductases | Assess reductive stability of the N–O bond (Ring Opening). |

| Cryopreserved Hepatocytes | All Phase I/II + Transporters | "Gold Standard" for total intrinsic clearance ( |

Detailed Experimental Protocols

Protocol A: Microsomal Stability (Oxidative Focus)

Objective: Determine intrinsic clearance (

Reagents:

-

Test Compound: 3-Phenyl-1,2,5-oxadiazole (10 mM DMSO stock).

-

Liver Microsomes: Pooled Human/Rat (20 mg/mL protein).

-

NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

-

Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Spike test compound to final concentration of 1 µM (0.1% DMSO final). Equilibrate at 37°C for 5 mins.

-

Initiation: Add NADPH regenerating system to initiate reaction.

-

Control: Prepare a "No-NADPH" control to rule out chemical instability.

-

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

-

Processing: Centrifuge at 4,000 rpm for 20 min (4°C). Collect supernatant for LC-MS/MS.

Protocol B: Cytosolic Reductive Stability (Reductive Focus)

Objective: Test for reductive ring cleavage, a common liability for N-O heterocycles often missed in microsomal assays.

Modifications from Protocol A:

-

Enzyme Source: Use Liver Cytosol (1-2 mg/mL) or S9 Fraction instead of microsomes.

-

Cofactors:

-

For general reduction: NADPH (1 mM).

-

For Aldehyde Oxidase (AO) activity: No cofactor needed (AO is active without NADPH, but sensitive to oxidation).

-

-

Atmosphere (Critical): If reductive metabolism is suspected but slow, conduct incubation under Nitrogen purging or in an anaerobic chamber to prevent re-oxidation of the nitroxide intermediate.

Data Analysis & Interpretation

Quantitative Metrics

Calculate the in vitro intrinsic clearance (

Metabolite Identification (LC-MS/MS)

When analyzing the MS/MS data, look for these specific mass shifts:

| Mass Shift ( | Proposed Biotransformation | Structural Implication |

| +16 Da | Oxidation (+O) | Hydroxylation of Phenyl ring (Stable). |

| +32 Da | Di-oxidation (+2O) | Catechol formation or N-oxide formation. |

| +2 Da | Reduction (+2H) | Reduction of N-O bond (Ring intact). |

| +18 Da | Hydrolysis (+H2O) | Ring opening (Nitrile/Amide formation). |

| -26 Da | Ring Loss (-CN) | Fragmentation of oxadiazole ring (Specific to MS source). |

Workflow Visualization

Figure 2: Decision tree for interpreting stability data and guiding structural modification.

Scientific Commentary & Troubleshooting

The "Hidden" Reductive Pathway: Many researchers falsely assume stability based on microsomal data alone. 1,2,5-oxadiazoles are generally more stable than their N-oxide (furoxan) counterparts. However, literature on related nitro-furans and 1,2,4-oxadiazoles confirms that under low oxygen tension (common in the deep zones of the hepatic lobule), the N-O bond can serve as an electron acceptor. If you observe high clearance in Hepatocytes but low clearance in Microsomes, suspect cytosolic reductive metabolism .

Improving Stability:

-

Block Phenyl Oxidation: If the M+16 metabolite dominates, install Fluorine or Chlorine at the para- position of the phenyl ring to block CYP attack.

-

Stabilize the Ring: If ring opening is observed, consider steric shielding of the oxadiazole ring (e.g., ortho-substitution on the phenyl ring) to hinder reductase access.

References

-

Metabolic stability and its role in the discovery of new chemical entities. Słoczyńska, K. et al. Arhiv za higijenu rada i toksikologiju, 2019.[1]

-

Product Class 7: 1,2,5-Oxadiazoles. Science of Synthesis, Thieme Connect. (Detailed chemistry of the furazan ring stability).

-

Syntheses, Biological Evaluations, and Mechanistic Studies of Benzo[c][1,2,5]oxadiazole Derivatives. Journal of Medicinal Chemistry, 2021. (Case study on benzofurazan stability).

-

In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist... involvement of the 1,2,4-oxadiazole ring-opening reductive reaction. Xenobiotica, 2019. (Analogous ring-opening mechanism).

-

Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges, Royal Society of Chemistry, 2021.[2]

Sources

Methodological & Application

Synthetic Protocols for 3-Phenyl-1,2,5-oxadiazole from alpha-Dioximes: An Application Guide

Introduction: The Significance of the 1,2,5-Oxadiazole Scaffold